3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Product Isolation and Bioactivity
Research has identified derivatives of 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid in natural products, highlighting their antioxidant activities. For instance, phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus showed strong antioxidant activity, suggesting potential for therapeutic applications (Xu et al., 2017).
Crystal Structure Analysis
Studies on the crystal structure of this compound reveal a complex network of hydrogen bonds leading to a three-dimensional structure. This provides insights into its potential for forming stable crystalline materials, which could be relevant for material science and pharmaceutical formulations (Yang et al., 2006).
Synthetic Pathways and Chemical Characterization
The compound has been a focal point in synthetic chemistry for creating complex molecules. Research on its modifications and reactions has led to the development of new synthetic methodologies and the characterization of novel compounds with potential bioactive properties. For example, structural investigations including X-ray crystal structure, spectroscopy, and DFT studies have been conducted to understand its chemical behavior in depth (Venkatesan et al., 2016).
Antimicrobial and Antioxidative Applications
Derivatives of this compound have been explored for their antimicrobial and antioxidative properties. Studies have shown that prenylated benzoic acid derivatives from Piper aduncum leaves exhibit significant antibacterial and molluscicidal activity, suggesting their potential use in developing new antimicrobial agents (Orjala et al., 1993).
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAZFMXZXWRHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695666 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-71-1 | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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